molecular formula C13H13NO B2436806 4-(p-Methoxybenzyl)pyridine CAS No. 35854-35-4

4-(p-Methoxybenzyl)pyridine

Cat. No.: B2436806
CAS No.: 35854-35-4
M. Wt: 199.253
InChI Key: LXXYGGCIOQWSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Methoxybenzyl)pyridine is a chemical building block of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is limited, its core structure is closely related to a class of synthetic, tertiary diarylamines that have been investigated as potent antitumor agents. Compounds featuring a pyridine core linked to a methoxy-substituted benzyl group have shown significant promise in biological research. Specifically, N-alkyl-N-(substituted phenyl)pyridin-2-amines have been designed, synthesized, and identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors disrupt microtubule dynamics, which are crucial for cell division, leading to the inhibition of cancer cell proliferation . In cellular assays, such leads have demonstrated submicromolar anti-proliferative GI50 values against various human tumor cell lines, highlighting the research value of this structural scaffold in developing new anticancer agents . As a research chemical, this compound serves as a valuable synthetic intermediate for exploring these and other structure-activity relationships. For Research Use Only . Not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-4-2-11(3-5-13)10-12-6-8-14-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXYGGCIOQWSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 P Methoxybenzyl Pyridine and Its Derivatives

Nucleophilic Substitution Reactions Involving 4-(p-Methoxybenzyl)pyridine Derived Species

The quaternization of the pyridine (B92270) nitrogen with the p-methoxybenzyl group generates N-(p-methoxybenzyl)pyridinium cations. These species are valuable substrates for studying the mechanisms of nucleophilic substitution, particularly the transfer of the N-benzyl group.

Mechanistic Pathways of N-Benzyl Transfer from Pyridinium (B92312) Cations (SN1/SN2 Borderline)

The solvolysis of benzyl (B1604629) halides and related compounds often occupies a mechanistic space between the pure SN1 and SN2 pathways. The specific mechanism for a given reaction is highly dependent on the solvent, nucleophile, and substituents on the benzyl group. stackexchange.comyoutube.comquora.com For derivatives like N-(p-methoxybenzyl)pyridinium, the presence of the electron-donating p-methoxy group on the benzene ring plays a crucial role in stabilizing the formation of a carbocation intermediate. This stabilization pushes the reaction mechanism towards the SN1 end of the spectrum. stackexchange.comquora.com

Influence of Steric and Electronic Factors on Reaction Kinetics

The kinetics of N-benzyl transfer from pyridinium cations are significantly influenced by both steric and electronic factors.

Electronic Factors: Substituents on the benzene ring have a strong effect on the reaction mechanism and kinetics in aqueous or binary solvent systems. stackexchange.com The electron-donating p-methoxy group in this compound derivatives stabilizes the benzylic carbocation, accelerating reactions with SN1 character. stackexchange.com Conversely, electron-withdrawing groups on the benzyl ring would destabilize the carbocation, favoring an SN2 mechanism. stackexchange.com Similarly, substituents on the pyridine ring would alter its ability to act as a leaving group. Electron-withdrawing groups on the pyridine ring would increase the electrophilicity of the benzylic carbon and stabilize the departing neutral pyridine molecule, thereby accelerating both SN1 and SN2 pathways.

Steric Factors: Steric hindrance at the benzylic carbon can dramatically retard the rate of an SN2 reaction. For example, replacing a hydrogen on the benzylic carbon with a methyl group significantly slows down solvolysis in liquid ammonia (B1221849), providing strong evidence for an SN2 mechanism in that specific solvent system. stackexchange.com In the context of N-benzyl transfer from a pyridinium cation, increased steric bulk on the pyridine ring (e.g., at the 2- and 6-positions) would hinder the backside attack required for an SN2 pathway, thus favoring an SN1 mechanism. Primary and secondary benzylic halides can undergo SN2 reactions, while tertiary benzylic halides strongly favor the SN1 pathway due to steric hindrance. youtube.com

Oxidative Transformations

The p-methoxybenzyl group is susceptible to oxidative transformations, which can be harnessed for both synthetic modifications and for its removal when used as a protecting group.

Selective Oxidation of p-Methoxybenzyl Alcohol Derivatives

The selective oxidation of p-methoxybenzyl alcohol to p-methoxybenzaldehyde (p-anisaldehyde) is a valuable transformation. Various catalytic systems have been developed to achieve this with high selectivity, avoiding over-oxidation to the carboxylic acid. Photocatalytic methods using TiO2 suspensions in organic-free aqueous media have shown considerable yields of p-anisaldehyde. scispace.com Another approach involves the use of palladium oxide supported on ceria nanorods (PdOx/CeO2-NR) for the aerobic, solvent-free oxidation of benzyl alcohol derivatives. mdpi.com The presence of the electron-donating methoxy (B1213986) group on the benzylic ring enhances the reactivity in these systems. mdpi.com

Oxidative Cleavage of p-Methoxybenzyl Protecting Groups

The p-methoxybenzyl (PMB) group is widely used to protect alcohols and amines because it can be selectively cleaved under oxidative conditions. total-synthesis.comoup.com The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). chem-station.comorganicchemistrydata.org The deprotection mechanism with DDQ involves a single electron transfer (SET) from the electron-rich PMB ether to DDQ, forming a charge-transfer complex. total-synthesis.comchem-station.com This is followed by fragmentation and hydrolysis to release the free alcohol or amine, along with p-methoxybenzaldehyde as a byproduct. chem-station.com The electron-donating methoxy group is crucial as it stabilizes the intermediate radical cation, allowing for selective cleavage in the presence of other groups like standard benzyl ethers. total-synthesis.com

Other reagents and methods for oxidative PMB deprotection include ceric ammonium (B1175870) nitrate (B79036) (CAN), as well as newer, milder techniques such as metal-free photoredox catalysis and electrochemical oxidation. oup.comrsc.orgnih.govsoton.ac.uk These methods offer alternatives that can be more environmentally benign and compatible with sensitive functional groups. nih.govorganic-chemistry.org

Reagent/MethodTypical ConditionsKey FeaturesReference
DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)CH₂Cl₂/H₂O, 0 °C to rtMost common method; selective for PMB over benzyl ethers; proceeds via a charge-transfer complex. total-synthesis.comchem-station.comorganicchemistrydata.org
CAN (Ceric Ammonium Nitrate)CH₃CN/H₂OAlternative oxidative method, though can sometimes be harsh. oup.comrsc.org
Nitroxyl Radical/PIFACatalytic nitroxyl radical, PIFA (co-oxidant)Environmentally benign alternative to DDQ and CAN; high efficiency and selectivity. organic-chemistry.org
Electrochemical OxidationUndivided flow reactor, MeOHRemoves the need for chemical oxidants; electrolyte can be recovered. soton.ac.uk
Metal-Free Photoredox CatalysisVisible light, photoredox catalyst, airGreener deprotection method; tolerates various functional groups. nih.gov
POCl₃Dichloroethane, rtActs as both deprotecting agent and scavenger for the PMB cation. rsc.org

Role as a Protecting Group (PMB) in Nitrogen and Oxygen Heterocycles

The p-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for nitrogen and oxygen functionalities within heterocyclic systems. researchgate.net Its stability under many reaction conditions and the multiple options for its selective removal make it highly valuable in multistep synthesis. oup.comnih.gov

The PMB group is frequently used for the N-protection of various aza-heterocycles, including indoles, pyrazolones, and pyrrolidines. researchgate.netsynarchive.comnih.govunivie.ac.at Protection is typically achieved by treating the heterocycle with a base such as sodium hydride (NaH) followed by the addition of p-methoxybenzyl chloride (PMB-Cl) in a solvent like DMF. synarchive.comcommonorganicchemistry.com The electron-donating nature of the PMB group can also be used to modulate the reactivity of the heterocycle; for instance, it can reduce the electrophilicity of an adjacent functional group. chem-station.com

Deprotection of N-PMB groups can be accomplished through various methods. Oxidative cleavage with DDQ is effective, as is treatment with strong acids like trifluoroacetic acid (TFA). researchgate.netunivie.ac.atcommonorganicchemistry.com The choice of deprotection method allows for orthogonality with other protecting groups. For example, the PMB group can be removed with acid while an acid-sensitive group remains intact, or it can be removed oxidatively in the presence of acid-labile groups.

In oxygen heterocycles, the PMB group serves as a reliable protecting group for hydroxyl functions. total-synthesis.com It is more labile than a simple benzyl (Bn) group, allowing for selective deprotection. For example, dimethoxybenzyl (DMB) groups can be cleaved under milder conditions than PMB, and PMB can be cleaved in the presence of Bn groups, providing a hierarchical deprotection strategy. chem-station.com The PMB group can be chemoselectively removed with reagents like triflic acid in the presence of a benzyl ether. ucla.edu This orthogonality is critical in the synthesis of complex molecules containing multiple hydroxyl groups. acs.orgorganic-chemistry.org

HeterocycleFunctionality ProtectedProtection ConditionsDeprotection ConditionsReference
IndoleNitrogenNaH, PMB-Cl, DMFTFA, PhSH synarchive.com
PyrazoloneNitrogenSynthesized from PMB-hydrazineTrifluoroacetic Acid (TFA) researchgate.netunivie.ac.at
PyrrolidineNitrogenReductive amination with 4-methoxybenzaldehydeLewis acidic conditions, TFA nih.govumich.edunih.gov
PiperidineNitrogenDerived from p-methoxybenzylamineNot specified uow.edu.au
General Oxygen HeterocyclesOxygen (Hydroxyl)NaH, PMB-Cl, THF/DMFDDQ, CAN, TFA, TfOH total-synthesis.comoup.comucla.edu

Protection Strategies and Reagents

The introduction of the p-methoxybenzyl (PMB) protecting group onto a substrate is a common strategy in multistep organic synthesis. The choice of reagent and conditions depends on the nature of the functional group to be protected.

The most prevalent method for the protection of alcohols and amines is an adaptation of the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol or amine with a moderately strong base, such as sodium hydride (NaH), to form the corresponding alkoxide or amide, which then undergoes an SN2 reaction with a p-methoxybenzyl halide. total-synthesis.com p-Methoxybenzyl chloride (PMB-Cl) is the most commonly used reagent for this purpose. total-synthesis.comcommonorganicchemistry.com

For protecting carboxylic acids, the PMB group is typically installed as an ester. This can be achieved through several methods:

Direct Alkylation : Reacting the carboxylic acid with PMB-Cl in the presence of a base like triethylamine. nih.gov

Carbodiimide Coupling : Using coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and 4-methoxybenzyl alcohol. The addition of catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate these reactions. nih.gov

Isourea Reagent : Employing N,N-diisopropyl-O-(4-methoxybenzyl)isourea, which reacts directly with carboxylic acids to form the PMB ester in good yields. nih.gov

For more sterically hindered or base-sensitive substrates, alternative reagents have been developed. PMB-trichloroacetimidate, for example, can protect even hindered tertiary alcohols under acidic conditions. total-synthesis.comchem-station.com

Table 1: Reagents for PMB Protection
ReagentFunctional Group ProtectedTypical ConditionsReference
p-Methoxybenzyl chloride (PMB-Cl)Alcohols, Amines, Carboxylic AcidsBase (e.g., NaH, Et3N) in an organic solvent (e.g., THF, DMF) total-synthesis.comnih.govcommonorganicchemistry.com
p-Methoxybenzyl bromide (PMB-Br)Alcohols, AminesBase (e.g., NaH) in an organic solvent total-synthesis.com
PMB-trichloroacetimidateHindered AlcoholsCatalytic acid total-synthesis.comchem-station.com
4-Methoxybenzyl alcohol + DCC/DMAPCarboxylic AcidsOrganic solvent (e.g., CH2Cl2) nih.gov
N,N-diisopropyl-O-(4-methoxybenzyl)isoureaCarboxylic AcidsOrganic solvent (e.g., THF, Acetone) nih.gov

Deprotection Methodologies (Acid-Mediated, Oxidative, Catalytic Hydrogenation)

The removal of the PMB group can be accomplished through several distinct pathways, providing flexibility in synthetic design. The choice of method is often dictated by the presence of other sensitive functional groups within the molecule.

Acid-Mediated Deprotection The PMB group is labile under strongly acidic conditions. chem-station.com Neat trifluoroacetic acid (TFA) at low temperatures is a common and effective reagent for cleaving PMB ethers and esters. nih.govcommonorganicchemistry.comresearchgate.net Other acidic conditions include refluxing acetic acid and the use of phosphorus oxychloride (POCl₃). nih.gov For substrates sensitive to strong acids, heterogeneous acid catalysts like montmorillonite clays have been used, although these reactions are generally slower. nih.gov

Oxidative Deprotection A key advantage of the PMB group over the simple benzyl group is its susceptibility to oxidative cleavage. total-synthesis.com This is due to the electron-donating methoxy group, which stabilizes the intermediate radical cation formed during the reaction. total-synthesis.com The most widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). chem-station.comunc.edu The mechanism involves a single electron transfer (SET) from the electron-rich PMB ether to DDQ, followed by hydrolysis to release the free alcohol and p-methoxybenzaldehyde. total-synthesis.comchem-station.com It is important to note that while PMB ethers are readily cleaved by DDQ, PMB esters are generally stable under these conditions. nih.gov Other oxidative systems include ceric ammonium nitrate (CAN), a metal-free visible light photoredox catalysis, and a nitroxyl radical catalyst paired with a co-oxidant. researchgate.netnih.govorganic-chemistry.orgnih.gov

Catalytic Hydrogenation Similar to benzyl groups, the PMB group can be removed by catalytic hydrogenation. researchgate.net This method involves a transition metal catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂), under a hydrogen atmosphere. nih.gov This approach is effective but can be less chemoselective, as other reducible functional groups, such as alkenes, alkynes, or nitro groups, may also be reduced under the reaction conditions. nih.gov

Table 2: Deprotection Methodologies for the PMB Group
MethodologyKey ReagentsMechanismApplicabilityReference
Acid-MediatedTrifluoroacetic acid (TFA), POCl₃, Montmorillonite claysAcid-catalyzed cleavage of the benzylic C-O bondPMB Ethers and Esters nih.govcommonorganicchemistry.comclockss.org
OxidativeDDQ, Ceric Ammonium Nitrate (CAN), Photoredox CatalysisSingle Electron Transfer (SET) from the electron-rich PMB groupPrimarily PMB Ethers total-synthesis.comchem-station.comresearchgate.netnih.gov
Catalytic HydrogenationH₂, Pd/C, Pd(OH)₂Hydrogenolysis of the benzylic C-O bondPMB Ethers and Esters nih.govresearchgate.net

Chemoselective Deprotection Protocols

The ability to selectively remove one protecting group in the presence of others is crucial for the synthesis of complex molecules. The PMB group offers several opportunities for chemoselective deprotection.

A primary advantage is the selective oxidative cleavage of PMB ethers with DDQ in the presence of benzyl (Bn) ethers. The electron-donating methoxy group makes the PMB ether significantly more susceptible to oxidation, allowing for its removal while the Bn ether remains intact. total-synthesis.com Similarly, dimethoxybenzyl (DMB) groups are more labile than PMB groups and can be deprotected under milder conditions, enabling selectivity when both are present in a molecule. chem-station.com

Chemoselectivity can also be achieved under acidic conditions. A method using catalytic amounts of hydrochloric acid in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (DCM) has been shown to be a fast and mild protocol for the chemoselective cleavage of PMB ethers. acs.org

Furthermore, the reactivity of catalysts can be modulated to achieve selectivity. In catalytic hydrogenation, the addition of pyridine to a Pd/C catalyst system acts as a catalyst poison. nih.govresearchgate.net This combination allows for the selective hydrogenolysis of O-benzyl, N-Cbz, and benzyl ester groups while leaving a phenolic PMB (also referred to as MPM) group untouched. nih.govresearchgate.net The pyridine is thought to compete with the PMB group for the active sites on the palladium catalyst, effectively preventing its cleavage. researchgate.net

Catalytic Applications in Organic Transformations

The pyridine nucleus, the core structure of this compound, is a versatile scaffold in catalysis, serving as a catalyst itself, a ligand for transition metals, or a modifier of catalytic activity.

4-Arylpyridine-N-oxide Catalysis in Asymmetric Acyl Transfer

Chiral 4-arylpyridine-N-oxides (ArPNOs) have emerged as highly effective nucleophilic organocatalysts for a variety of asymmetric transformations. acs.orgacs.org These catalysts have been successfully applied in asymmetric acyl transfer reactions, including the N-acylative desymmetrization of sulfonimidamides and the dynamic kinetic resolution of azoles. rsc.orgnih.gov

The catalytic cycle is believed to proceed through the formation of a highly reactive O-acyloxypyridinium cation intermediate. acs.orgrsc.org The nucleophilic attack of a substrate on this intermediate is often the rate-determining and enantio-determining step. acs.orgrsc.orgnih.gov A significant advantage of the ArPNO catalyst design is that it overcomes the traditional requirement of a strong electron-donating group, such as a dialkylamino group, at the 4-position of the pyridine ring (as seen in DMAP). This allows for greater structural diversity at this position, enabling fine-tuning of the catalyst's steric and electronic properties to achieve high yields and enantioselectivities. acs.orgacs.org

Role as a Ligand in Metal-Catalyzed Processes

Pyridine and its derivatives are fundamental N-donor ligands in coordination chemistry and transition metal catalysis. nih.gov The lone pair of electrons on the nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by substituents on the pyridine ring. The p-methoxybenzyl group on this compound would act as an electron-donating substituent, influencing the properties of the resulting metal complex.

Terpyridine, a tridentate analog, forms highly stable pincer complexes with various transition metals, including palladium, cobalt, and ruthenium. nih.gov These complexes have been used to catalyze challenging reactions such as C-H fluorination and Suzuki-Miyaura cross-coupling. nih.gov The stability and predictable coordination geometry of pyridine-based ligands make them valuable in designing catalysts for specific transformations. For example, 4-methoxypyridine N-oxide, a derivative of the pyridine core, can act as a versatile ligand, bridging up to three silver atoms to form one-dimensional coordination polymers. researchgate.net

Pyridine as a Catalyst Modifier or Poison

In certain catalytic systems, particularly those involving transition metals like palladium, pyridine can act as a catalyst poison. nih.govyoutube.com The nitrogen lone pair can bind strongly to the active sites on the metal surface, blocking access for the intended reactants and thereby inhibiting or stopping the reaction. youtube.com This poisoning effect is a known challenge in reactions like Pd(II)-catalyzed C-H activation, where the pyridine substrate can deactivate the catalyst. nih.gov

However, this property can be exploited to achieve chemoselectivity. As mentioned previously (Section 3.3.3), the intentional addition of pyridine to a Pd/C hydrogenation reaction serves to selectively poison the catalyst. nih.govresearchgate.net This poisoning prevents the hydrogenolysis of a robust phenolic PMB group while allowing for the reduction of more labile protecting groups or functional groups. nih.govresearchgate.net In this context, pyridine is not merely an inhibitor but a crucial modifier that directs the reactivity of the catalytic system, enabling transformations that would otherwise be unselective. researchgate.net This controlled deactivation is a powerful strategy in complex syntheses.

Spectroscopic and Structural Characterization of 4 P Methoxybenzyl Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H NMR) and Carbon (¹³C NMR) Assignments

The ¹H and ¹³C NMR spectra of 4-(p-Methoxybenzyl)pyridine provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, offering valuable structural information.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum shows characteristic signals for the protons on both the pyridine (B92270) and the p-methoxyphenyl rings, as well as the methylene (B1212753) bridge and the methoxy (B1213986) group. The aromatic region typically displays two sets of doublets for the pyridine ring, corresponding to the protons at positions 2, 6 and 3, 5. The p-methoxyphenyl ring also shows a pair of doublets, characteristic of a para-substituted benzene ring. A singlet is observed for the methylene protons and another singlet for the methoxy group protons.

Carbon (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. rsc.org Distinct signals are observed for the quaternary carbons and the protonated carbons in both aromatic rings, as well as for the methylene and methoxy carbons. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the position relative to the nitrogen atom. chemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Pyridine C2, C6 ~8.5 d ~150.0
Pyridine C3, C5 ~7.1 d ~124.0
Pyridine C4 - - ~148.0
Methylene (-CH₂-) ~3.9 s ~40.0
Methoxybenzyl C1' - - ~132.0
Methoxybenzyl C2', C6' ~7.1 d ~130.0
Methoxybenzyl C3', C5' ~6.8 d ~114.0
Methoxybenzyl C4' - - ~158.0
Methoxy (-OCH₃) ~3.8 s ~55.2

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Nitrogen (¹⁵N NMR) Spectroscopic Investigations

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including substituent effects, solvent interactions, and protonation state. acs.orgjapsonline.com For 4-substituted pyridines, the ¹⁵N chemical shift can indicate the electron-donating or electron-withdrawing nature of the substituent. In this compound, the benzyl (B1604629) group influences the electronic density at the nitrogen atom, which is reflected in its ¹⁵N chemical shift. researchgate.net Studies on related pyridine derivatives show that the ¹⁵N chemical shift of the pyridine nitrogen can vary significantly, providing insights into intermolecular interactions and the site of protonation or coordination. researchgate.netacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Surface Acoustic Wave Nebulization (SAWN)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. wikipedia.orgresearchgate.net In ESI, a high voltage is applied to a liquid sample to create an aerosol, generating gas-phase ions with little to no fragmentation. libretexts.org For this compound, ESI would typically produce a protonated molecular ion [M+H]⁺, allowing for accurate determination of its molecular weight. frontiersin.org This technique is advantageous as it often preserves the intact molecule for detection. researchgate.netnih.gov

Surface Acoustic Wave Nebulization (SAWN) is a more recent ambient ionization method that uses surface acoustic waves to nebulize a liquid sample into a fine aerosol for mass spectrometric analysis. nih.govevans-nguyen.org This technique operates at low power and can be considered even "softer" than ESI, as it tends to impart less internal energy to the analyte molecules, leading to reduced fragmentation. nih.gov SAWN is effective for transferring non-volatile analytes directly from solution into the gas phase for MS analysis. rsc.orgleslieyeo.net

Fragmentation Patterns and Mechanistic Insights

While soft ionization techniques aim to minimize fragmentation, structural information can be obtained by inducing fragmentation, often through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The fragmentation of benzylpyridine derivatives is well-characterized. wikipedia.org

A primary fragmentation pathway for the protonated molecular ion of this compound involves the cleavage of the C-C bond between the methylene group and the pyridine ring. youtube.com This process is a charge-site-initiated cleavage. This heterolytic cleavage results in the formation of a neutral pyridine molecule and a highly stable p-methoxybenzyl cation (a tropylium ion isomer), which would be observed at a mass-to-charge ratio (m/z) of 121. This fragment is often the base peak in the mass spectrum due to its resonance stability. Other potential fragmentation pathways can involve cleavages within the methoxybenzyl or pyridine rings, but the loss of the neutral pyridine moiety is typically the most dominant fragmentation route. researchgate.netcore.ac.uk

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

For a molecule like this compound, a crystal structure analysis would reveal:

The planarity of the pyridine and p-methoxyphenyl rings.

The dihedral angle between the two aromatic rings, which indicates the rotational conformation around the methylene bridge.

Precise bond lengths and angles for all atoms in the molecule.

The packing arrangement of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking or hydrogen bonding (if applicable).

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of analogous structures, such as other substituted pyridines, suggests that the molecule would adopt a conformation that minimizes steric hindrance between the two rings. researchgate.net

Single-Crystal X-ray Diffraction of Pyridinium (B92312) Salts

While specific crystallographic data for salts of this compound were not the focus of the available literature, analysis of closely related analogues, such as the stilbazolium derivative 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI), provides valuable representative data. The crystal structure of MMPI was solved and refined using single-crystal X-ray diffraction analysis. mdpi.com The analysis revealed that the compound crystallizes in a centrosymmetric fashion in the P121/C1 space group. mdpi.com The determined lattice constants and other crystallographic parameters are detailed in the table below. mdpi.com

Table 1. Crystal data and structure refinement for 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI). mdpi.com
ParameterValue
Empirical formulaC15H16NO+·I−
Crystal systemMonoclinic
Space groupP121/C1
a (Å)6.8601 (6)
b (Å)19.7111 (16)
c (Å)10.8400 (8)
β (°)91.207 (3)
Volume (ų)1465.5 (2)
Z4

Structural Analysis of this compound Derivatives and Analogues

The molecular conformation, particularly the dihedral angles between the aromatic rings, is a key structural feature of this compound analogues. This twist angle is influenced by the nature and position of substituents on the pyridine and phenyl rings.

In the analogue 4-(4-Nitrobenzyl)pyridine, where the methoxy group is replaced by a nitro group, the molecule adopts a significantly twisted conformation. The dihedral angle between the planes of the pyridine and benzene rings is 78.4 (2)°. researchgate.net A similar non-planar arrangement is observed in 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, where the methoxyphenyl ring is substantially twisted away from the central pyridine ring with a dihedral angle of 48.93 (4)°. nih.gov

Table 2. Dihedral angles between aromatic rings in this compound analogues.
CompoundRingsDihedral Angle (°)Reference
4-(4-Nitrobenzyl)pyridinePyridine and Benzene78.4 (2) researchgate.net
4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridineMethoxyphenyl and Central Pyridine48.93 (4) nih.gov
4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridineMethoxyphenyl and Central Pyridine6.17 (7) researchgate.net
N-(4-methoxyphenyl)picolinamidePyridine and Benzene14.25 (5) nih.gov

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound analogues is governed by a network of non-covalent interactions, which dictates the crystal packing. These interactions include classical hydrogen bonds, C–H⋯O and C–H⋯N interactions, π–π stacking, and C–H⋯π interactions.

In the crystal structure of 4-(4-Nitrobenzyl)pyridine, molecules form centrosymmetric dimers through C—H⋯O interactions. researchgate.net These dimers are then π-stacked along the crystallographic b-axis, with a separation between ring centroids of 3.788 (2) Å, forming a ribbon-like structure. researchgate.net A similar combination of interactions is seen in 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, where pairwise C—H⋯N hydrogen bonds create inversion dimers. nih.gov These dimers are further linked through C–H⋯π and π–π interactions (centroid–centroid separation of 3.5864 (6) Å) to form a two-dimensional supramolecular network. nih.gov

Table 3. Predominant intermolecular interactions and resulting packing motifs in analogues of this compound.
CompoundIntermolecular InteractionsPacking MotifReference
4-(4-Nitrobenzyl)pyridineC—H⋯O, π–π stackingDimers linked into ribbons researchgate.net
4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridineC—H⋯N, C–H⋯π, π–π stackingDimers linked into a 2D network nih.gov
N-(4-methoxyphenyl)piperazin-1-ium saltsN—H⋯O, O—H⋯OInfinite chains mdpi.com
4-(3-methoxyphenyl)-2,6-diphenylpyridineC—H⋯π3D network nih.gov

Design and Synthesis of Functionalized 4 P Methoxybenzyl Pyridine Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies in Chemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and reactivity. For derivatives of 4-(p-Methoxybenzyl)pyridine, SAR studies elucidate the impact of modifying the pyridine (B92270) and benzyl (B1604629) moieties on the compound's chemical behavior.

The electronic nature of the this compound system is a key determinant of its reactivity. The pyridine ring is inherently electron-deficient, while the p-methoxybenzyl group is electron-rich due to the methoxy (B1213986) substituent. This electronic push-pull character influences reactions at both the pyridine nitrogen and the aromatic rings.

Key findings from SAR studies in chemical contexts include:

Influence of the Methoxy Group : The methoxy group (-OCH3) on the benzyl ring is a strong electron-donating group. Its presence increases the electron density of the benzyl ring and influences the nucleophilicity of the pyridine nitrogen through inductive and resonance effects. Studies on related systems have shown that the presence of methoxy groups can enhance the reactivity of the molecule in certain reactions. mdpi.com For instance, in the formation of pyridinium (B92312) salts, the electron-donating nature of the p-methoxybenzyl group affects the stability and reactivity of the corresponding benzyl halides used in the synthesis. researchgate.net Generally, the more electron-rich the benzyl derivative, the higher its reactivity towards nucleophilic attack. researchgate.net

Pyridine Ring Substitution : Modifications to the pyridine ring itself significantly alter the molecule's properties. The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the basicity of the nitrogen atom and the susceptibility of the ring to nucleophilic or electrophilic attack. While direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature, functionalization is often achieved through multi-step sequences or by using activated pyridine derivatives. rsc.org

The table below summarizes the general SAR trends for benzylpyridine derivatives in a chemical context.

Structural ModificationObservationChemical Implication
Addition of Electron-Donating Groups (e.g., -OCH3) to Benzyl Ring Increased electron density on the benzyl portion.Enhances reactivity of corresponding benzyl halides in nucleophilic substitution reactions (e.g., pyridinium salt formation). researchgate.net May stabilize cationic intermediates. chem-station.com
Addition of Electron-Withdrawing Groups (e.g., -NO2) to Benzyl Ring Decreased electron density on the benzyl portion.Reduces the reactivity of corresponding benzyl halides in nucleophilic substitution reactions.
Substitution on the Pyridine Ring Alters the electron density of the pyridine nucleus and basicity of the nitrogen atom.Dictates the regioselectivity and feasibility of further functionalization, such as C-H activation or substitution reactions. rsc.orgdigitellinc.com
Modification of the Methylene (B1212753) Bridge Changes the conformational flexibility and electronic conjugation between the rings.Affects the overall molecular shape and potential for intramolecular interactions.

Pyridine-Derived Heterocycles Incorporating p-Methoxybenzyl Moieties

The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The inherent reactivity of both the pyridine and benzyl components can be harnessed to construct fused or linked polycyclic structures.

One common strategy involves reactions that functionalize the pyridine ring, followed by cyclization. For example, pyridinium salts, formed by the reaction of the pyridine nitrogen with an appropriate electrophile, are versatile intermediates. These salts can undergo ring-opening reactions or act as precursors for cycloaddition reactions to form new heterocyclic rings. acs.org

Another approach is to utilize the methylene bridge's reactivity. Deprotonation of the benzylic position can generate a carbanion, which can then participate in cyclization reactions with suitable functional groups placed on the pyridine ring or on an external reagent.

Examples of synthetic strategies to create pyridine-derived heterocycles include:

Hantzsch Dihydropyridine (B1217469) Synthesis : This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. beilstein-journals.orgyoutube.com A variation of this synthesis could utilize a p-methoxybenzyl-containing starting material to incorporate this moiety into the final dihydropyridine or pyridine structure.

Condensation Reactions : Substituted pyridines can be synthesized via condensation reactions. For instance, the reaction of ammonia with a 1,5-diketone is a versatile method for preparing substituted pyridines. beilstein-journals.org

Imidazo[4,5-b]pyridine Synthesis : The p-methoxybenzyl group can be introduced into existing heterocyclic systems. For example, reacting 6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine with benzyl chloride results in N-benzylation on the imidazole (B134444) ring, demonstrating a method to incorporate benzyl moieties into fused pyridine heterocycles. researchgate.net

Truce–Smiles Rearrangement : More advanced methods, such as the Truce–Smiles rearrangement of sulfonamides, have been developed to produce polysubstituted pyridines. nih.govacs.org This strategy allows for the creation of complex pyridine scaffolds that could incorporate a p-methoxybenzyl group through the appropriate choice of starting materials. nih.govacs.org

The following table outlines some synthetic routes to heterocycles incorporating the p-methoxybenzyl pyridine theme.

Synthetic MethodStarting Materials (General)Resulting Heterocycle
Hantzsch Synthesis Aldehyde, β-ketoester, AmmoniaDihydropyridine/Pyridine
Guareschi–Thorpe Condensation Cyanoacetamide, 1,3-Diketone2-Pyridone
N-Alkylation and Cyclization Substituted Pyridine, DihaloalkaneFused Pyridinium Heterocycle
Condensation/Cyclization 1,5-Diketone, AmmoniaSubstituted Pyridine

Synthesis of Novel Benzylpyridinium Betaine (B1666868) Dyes

Pyridinium betaine dyes are a class of molecules known for their pronounced solvatochromism, where the color of their solution changes depending on the polarity of the solvent. wikipedia.org The most famous example is Reichardt's dye, a pyridinium N-phenolate betaine. wikipedia.org These dyes feature a positively charged pyridinium ring and a negatively charged phenolate (B1203915) ring within the same molecule, creating a large dipole moment.

A novel benzylpyridinium betaine dye incorporating the 4-(p-methoxybenzyl) group could be synthesized by adapting established procedures. The synthesis of such dyes typically involves the reaction of a pyrylium (B1242799) salt with a primary amine.

A plausible synthetic route to a 4-(p-methoxybenzyl)pyridinium betaine dye would involve:

Synthesis of a Substituted Pyrylium Salt : This would involve the condensation of appropriate ketones and aldehydes to form the 2,4,6-trisubstituted pyrylium cation.

Synthesis of a Substituted Aniline (B41778) : A p-aminophenol derivative would serve as the precursor to the phenolate part of the betaine.

Condensation Reaction : The pyrylium salt is then reacted with the aniline derivative. This reaction typically proceeds by nucleophilic attack of the amine on the pyrylium ring, followed by ring-opening and subsequent recyclization to form the N-substituted pyridinium ring.

Formation of the Betaine : The final step is deprotonation of the phenolic hydroxyl group to form the zwitterionic betaine.

By analogy, to incorporate a p-methoxybenzyl group, one could envision reacting a suitable pyrylium salt with an amine such as 4-(p-methoxybenzyl)pyridin-X-amine, where X represents a position on the pyridine ring, or by N-alkylation of a pre-formed pyridyl-phenolate betaine with 4-methoxybenzyl halide. The synthesis of related N-benzyl pyridinium styryls has been achieved by refluxing pyridine styryls with benzyl halides in acetonitrile. nih.gov This highlights a direct method for quaternizing the pyridine nitrogen with a benzyl group.

StepDescriptionKey ReagentsProduct Type
1Formation of Pyrylium SaltSubstituted Chalcone, Substituted Ketone, Acid Catalyst2,4,6-Triarylpyrylium Salt
2CondensationPyrylium Salt, Primary Amine (e.g., 4-Amino-2,6-diphenylphenol)N-Arylpyridinium Salt
3Betaine FormationN-Arylpyridinium Salt, BasePyridinium N-Phenolate Betaine Dye
4 (Alternative)N-BenzylationPyridine Styryl, 4-Methoxybenzyl HalideN-(p-Methoxybenzyl)pyridinium Styryl Salt

Functionalization at Pyridine and Benzyl Moieties

The this compound molecule offers two main regions for chemical functionalization: the pyridine ring and the p-methoxybenzyl group.

Functionalization of the Pyridine Moiety:

The pyridine ring is electron-deficient and its reactivity is dominated by the nitrogen atom.

Reactions at Nitrogen : The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It readily reacts with alkylating agents to form quaternary pyridinium salts. researchgate.netyoutube.com It can also be oxidized with peroxy acids to form a stable pyridine N-oxide, which alters the reactivity of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and the C3 position more susceptible to electrophilic attack. youtube.com

C-H Functionalization : Direct C-H functionalization of pyridine is a significant area of research, as it avoids the need for pre-functionalized starting materials. rsc.org While the electron-deficient nature of the ring makes electrophilic substitution difficult, methods have been developed for selective functionalization. Using a strong base can deprotonate the C4 position, allowing for the introduction of various substituents. digitellinc.com Transition-metal-catalyzed C-H activation is another powerful tool for derivatizing the pyridine ring at various positions.

Functionalization of the Benzyl Moiety:

The p-methoxybenzyl (PMB) group is not just a passive substituent; it has its own characteristic reactivity.

Oxidative Cleavage : The PMB group is widely used as a protecting group for alcohols and amines in organic synthesis because it is stable to many reagents but can be cleaved under specific oxidative conditions. chem-station.com Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can selectively remove the PMB group, liberating the protected functional group and generating p-methoxybenzaldehyde. chem-station.comclockss.org This reaction proceeds via a charge-transfer complex. chem-station.com

Benzylic Position Reactions : The methylene (-CH2-) bridge is a benzylic position and is susceptible to radical halogenation or oxidation under appropriate conditions. This allows for the introduction of further functionality at the linker between the two aromatic rings.

Aromatic Substitution : The benzyl ring, being activated by the methoxy group, is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho to the methoxy group.

The table below summarizes potential functionalization reactions.

MoietyReaction TypeReagentsProduct
Pyridine N-AlkylationR-X (Alkyl Halide)N-Alkylpyridinium Salt
Pyridine N-Oxidationm-CPBA or H2O2Pyridine N-Oxide
Pyridine C4-H FunctionalizationStrong Base, Electrophile4-Substituted Pyridine
Benzyl Oxidative Cleavage (as protecting group)DDQ, CANp-Methoxybenzaldehyde + Deprotected substrate
Benzyl Electrophilic Aromatic SubstitutionHNO3/H2SO4Nitro-substituted Benzyl Ring
Benzyl Benzylic HalogenationNBS, Light4-(α-Bromo-p-methoxybenzyl)pyridine

Advanced Research Perspectives and Future Directions

Emerging Synthetic Methodologies for Benzylpyridine Scaffolds

The development of efficient and selective methods for the synthesis of benzylpyridine scaffolds, including 4-(p-Methoxybenzyl)pyridine, is a continuous endeavor in organic chemistry. Modern synthetic strategies are moving towards more atom-economical and environmentally benign processes.

One of the most promising recent advancements is the palladium-catalyzed C(sp³)–H arylation of picolines . This method allows for the direct coupling of 4-methylpyridine (B42270) (γ-picoline) with aryl halides. For the synthesis of this compound, this would involve the reaction of 4-methylpyridine with a p-methoxyphenyl halide. This approach is highly attractive as it avoids the pre-functionalization of the methyl group, thereby shortening the synthetic sequence.

Another innovative approach involves the Negishi cross-coupling reaction . This palladium-catalyzed reaction couples an organozinc compound with an organic halide. To synthesize this compound, one could envision the coupling of a 4-pyridylzinc halide with p-methoxybenzyl halide or, alternatively, a p-methoxybenzylzinc halide with a 4-halopyridine. The Negishi coupling is known for its high functional group tolerance and effectiveness in constructing C(sp²)–C(sp³) bonds.

A more classical yet continuously refined method is the addition of organometallic reagents to pyridinium (B92312) salts . The reaction of a p-methoxybenzyl Grignard or organolithium reagent with an N-activated pyridinium salt, followed by oxidation, can provide a regioselective route to this compound. The choice of the activating group on the pyridine (B92270) nitrogen is crucial for controlling the regioselectivity of the addition.

Furthermore, reduction of a ketone precursor represents a reliable synthetic route. For instance, the synthesis of the constitutional isomer, 4-(3-methoxybenzyl)pyridine, has been achieved by the palladium-on-charcoal catalyzed reduction of 4-(3-methoxybenzoyl)pyridine using ammonium (B1175870) formate (B1220265) as a hydrogen source. A similar strategy could be employed for the synthesis of the para-substituted isomer.

Synthetic MethodologyReactantsKey Features
Palladium-catalyzed C(sp³)–H Arylation4-Methylpyridine, p-Methoxyphenyl halideDirect functionalization of the methyl group, atom-economical.
Negishi Cross-Coupling4-Pyridylzinc halide and p-Methoxybenzyl halide OR p-Methoxybenzylzinc halide and 4-HalopyridineHigh functional group tolerance, versatile for C(sp²)–C(sp³) bond formation.
Addition to Pyridinium Saltsp-Methoxybenzyl Grignard/Organolithium, N-Activated Pyridinium SaltRegioselective synthesis, requires subsequent oxidation.
Reduction of Ketone Precursor4-(p-Methoxybenzoyl)pyridine, Reducing Agent (e.g., H₂/Pd/C)Reliable and high-yielding method.

Exploration of Novel Catalytic Transformations

Beyond its synthesis, this compound can serve as a substrate for various novel catalytic transformations, leading to a diverse range of functionalized molecules. A key area of exploration is the catalytic functionalization of the methylene (B1212753) bridge .

Recent research has demonstrated the copper-catalyzed α-methylenation of benzylpyridines . This reaction utilizes N,N-dimethylacetamide (DMA) as a one-carbon source to introduce a methyl group at the benzylic position. Applying this methodology to this compound would yield 4-(1-(p-methoxyphenyl)ethyl)pyridine, a more complex and potentially biologically active molecule. The same catalytic system has also been shown to efficiently promote α-oxygenation and dimerization of benzylpyridines, further highlighting its versatility.

Another avenue for novel transformations is the palladium-catalyzed methoxycarbonylation of olefins . While not directly a transformation of this compound itself, the development of palladium complexes with P,N-donor ligands for this reaction is relevant. The electronic and steric properties of benzylpyridine-based ligands can significantly influence the efficiency and selectivity of such catalytic processes. The insights gained from these studies can be applied to the design of new ligands derived from this compound for a variety of catalytic applications.

Catalytic TransformationSubstrateReagentsProduct
α-MethylenationThis compoundN,N-Dimethylacetamide, Copper catalyst4-(1-(p-Methoxyphenyl)ethyl)pyridine
α-OxygenationThis compoundOxidant, Copper catalyst4-(Hydroxy(p-methoxyphenyl)methyl)pyridine
DimerizationThis compoundCopper catalyst1,2-Di(p-methoxyphenyl)-1,2-di(pyridin-4-yl)ethane

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms is paramount for the optimization of existing synthetic methods and the development of new transformations. For the synthesis of this compound via cross-coupling reactions, a deeper mechanistic insight into the catalytic cycle is crucial.

In the context of the Negishi coupling , the generally accepted mechanism involves a catalytic cycle with a Pd(0) active species. The key steps are:

Oxidative Addition: The organic halide (e.g., p-methoxybenzyl bromide) adds to the Pd(0) center, forming a Pd(II) species.

Transmetalation: The organozinc reagent (e.g., 4-pyridylzinc chloride) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

While this general mechanism is well-established, subtle electronic and steric effects of the p-methoxy group on the benzyl (B1604629) moiety and the nitrogen atom in the pyridine ring can significantly influence the rates and efficiencies of each step. For instance, the electron-donating nature of the methoxy (B1213986) group can impact the rate of oxidative addition. Detailed kinetic studies and the isolation and characterization of reaction intermediates would provide a more nuanced understanding of these effects.

Computational Predictions for Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, offering valuable insights into molecular properties and reactivity, thereby guiding molecular design.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and properties of this compound. researchgate.netnih.gov Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's reactivity and its potential as an electron donor or acceptor. researchgate.netnih.gov The calculated molecular electrostatic potential (MEP) map can predict the sites most susceptible to electrophilic and nucleophilic attack, which is valuable for designing further functionalization reactions.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility and intermolecular interactions of this compound and its derivatives. researchgate.netmdpi.com This is particularly relevant in the context of designing molecules with specific binding properties, for example, as ligands for metal catalysts or as inhibitors for biological targets. By simulating the dynamic behavior of the molecule in different environments, researchers can gain a better understanding of its structure-activity relationships.

The combination of these computational methods allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising predicted properties. This computational-driven approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Computational MethodApplication for this compoundInsights Gained
Density Functional Theory (DFT)Calculation of electronic structure, HOMO-LUMO energies, and Molecular Electrostatic Potential (MEP)Reactivity prediction, identification of electrophilic and nucleophilic sites, understanding of electronic properties. researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and intermolecular interactionsUnderstanding of molecular flexibility, prediction of binding modes with receptors or catalysts, elucidation of structure-activity relationships. researchgate.netmdpi.com

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvation effects on stability and charge distribution .
    Data Interpretation : Compare theoretical results with experimental UV-Vis, NMR, or IR spectra to validate accuracy. Contradictions may arise from incomplete basis sets or neglect of crystal packing effects .

How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound derivatives?

Advanced Research Question

  • Dynamic effects : Rotameric equilibria in solution can split NMR peaks; variable-temperature NMR or DFT-based conformational analysis clarifies these discrepancies .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in proton NMR .
  • Cross-validation : Pair IR spectroscopy with X-ray crystallography to confirm functional group assignments when spectral overlaps occur .

What strategies mitigate steric hindrance during functionalization of the pyridine ring in this compound?

Advanced Research Question

  • Directed ortho-metalation : Use bulky directing groups (e.g., TMS or DMG) to control regioselectivity during electrophilic substitution .
  • Microwave-assisted synthesis : Enhance reaction kinetics to overcome steric barriers in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Protective group tuning : Replace PMB with less bulky groups (e.g., acetyl) temporarily to improve accessibility .

How do reaction conditions influence the stability of this compound in acidic or basic media?

Basic Research Question

  • Acidic conditions : PMB groups undergo cleavage via acidolysis (e.g., TFA or HCl), necessitating pH control below 3 for stability .
  • Basic conditions : Pyridine’s nitrogen lone pair participates in hydrolysis above pH 10; buffered systems (e.g., phosphate at pH 7–8) prevent degradation .
    Experimental Design : Monitor stability via HPLC or LC-MS under varying pH and temperature conditions .

What are the key considerations for designing catalytic systems involving this compound?

Advanced Research Question

  • Lewis basicity : The pyridine nitrogen enhances catalytic activity in acyl transfers or nucleophilic substitutions; pair with Lewis acids (e.g., ZnCl₂) for synergistic effects .
  • Solvent compatibility : Use aprotic solvents (e.g., THF or DMF) to avoid catalyst deactivation via proton exchange .
    Data Analysis : Kinetic studies (e.g., Eyring plots) quantify catalytic efficiency and identify rate-limiting steps .

How can researchers validate the biological activity of this compound derivatives without commercial bias?

Advanced Research Question

  • Targeted assays : Use enzyme inhibition studies (e.g., kinase or protease assays) with IC₅₀ determinations to evaluate potency .
  • Structure-activity relationships (SAR) : Systematically modify substituents on the PMB or pyridine moieties and correlate changes with bioactivity .
    Challenges : False positives from aggregation or fluorescence interference require counter-screening in orthogonal assays .

What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Basic Research Question

  • Inert atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions .
  • Drying agents : Pre-treat solvents with molecular sieves or MgSO₄, and reagents with P₂O₅ .
  • Quenching protocols : Slowly add reactions to aqueous solutions (e.g., saturated NaHCO₃) to exothermically neutralize reactive intermediates .

How can researchers address low yields in the synthesis of this compound-based heterocycles?

Advanced Research Question

  • Microwave irradiation : Accelerate cycloaddition or ring-closing metathesis reactions to reduce decomposition .
  • Catalytic systems : Employ transition metals (e.g., Pd or Cu) for C–H activation in heterocycle formation .
    Troubleshooting : Analyze byproducts via GC-MS or MALDI-TOF to identify competing pathways (e.g., dimerization) .

What analytical techniques are critical for characterizing this compound polymorphs?

Basic Research Question

  • X-ray diffraction (XRD) : Resolve crystal packing differences between polymorphs .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and solvent content in crystalline forms .
  • Solid-state NMR : Differentiate polymorphs via chemical shift anisotropy and dipolar coupling .

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